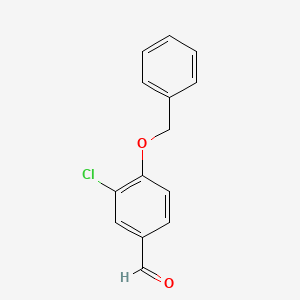

4-(Benzyloxy)-3-chlorobenzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPGRCKILOWFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370749 | |

| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66422-84-2 | |

| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Benzyloxy 3 Chlorobenzaldehyde

Advanced Synthetic Routes to 4-(Benzyloxy)-3-chlorobenzaldehyde

The synthesis of this compound is accomplished through several methodologies, with the Williamson ether synthesis being a foundational approach. Modern advancements have introduced techniques that offer improvements in efficiency, safety, and environmental impact. These advanced routes leverage alternative energy sources and catalytic systems to optimize the production of this key chemical intermediate.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. rjpn.orgresearchgate.net Its principles encourage the use of safer solvents, recyclable catalysts, and energy-efficient methods to reduce environmental impact. rjpn.orggcande.org In the context of synthesizing compounds like this compound, green chemistry can be applied through several techniques.

Catalytic Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound. The most common route involves the reaction of 3-Chloro-4-hydroxybenzaldehyde (B1581250) with benzyl (B1604629) bromide, a process that relies on a catalyst to proceed effectively. chemicalbook.com In this Williamson ether synthesis, a base catalyst is used to deprotonate the hydroxyl group of the phenol (B47542), making it a potent nucleophile. youtube.comlibretexts.org

Potassium carbonate is a frequently used base catalyst for this transformation, often employed in a solvent like dimethylformamide (DMF) or acetone (B3395972). chemicalbook.comchemicalbook.comchemspider.com Another catalytic approach involves phase transfer catalysis. A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the benzyl bromide, accelerating the reaction. youtube.com

Microwave-Assisted Synthesis of this compound

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction time and increased yields compared to conventional heating methods. rasayanjournal.co.insemanticscholar.org While a specific microwave-assisted synthesis for this compound is not detailed in the available research, the technique has been successfully applied to the synthesis of various other benzaldehyde (B42025) derivatives. semanticscholar.orgreadarticle.org For example, the crossed aldol (B89426) condensation of benzaldehyde derivatives with cyclohexanone (B45756) under microwave irradiation was completed in just two minutes, achieving yields as high as 100%. semanticscholar.org The main advantages of using microwaves are the very short reaction times and high yields. semanticscholar.org This suggests that MAOS could be a viable and highly efficient method for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzaldehyde Derivatives This table is based on data for related benzaldehyde derivative reactions to illustrate the potential of microwave assistance.

| Method | Reactant 1 | Reactant 2 | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|---|

| Conventional Heating | Toluene (B28343) | KMnO₄ | 10-12 hours | 40% | rasayanjournal.co.in |

| Microwave-Assisted | Toluene | KMnO₄ | 5 minutes | 40% | rasayanjournal.co.in |

| Conventional Stirring | Benzaldehyde | Cyclohexanone | 30 minutes | 90% | semanticscholar.org |

| Microwave-Assisted | 4-methoxybenzaldehyde | Cyclohexanone | 2 minutes | 100% | semanticscholar.org |

Ultrasound-Assisted Synthesis of this compound

The use of ultrasound to promote chemical reactions, known as sonochemistry, is another advanced synthetic technique. sciforum.net The phenomenon of acoustic cavitation creates localized high temperatures and pressures, which can enhance reaction rates and yields. sciforum.net Although a direct ultrasound-assisted synthesis of this compound is not documented, the synthesis of its derivatives has demonstrated the power of this green chemistry tool. nih.govnih.gov In one study, the synthesis of azetidinone derivatives from a 4-(benzyloxy)benzohydrazide (B166250) intermediate was significantly accelerated using ultrasound. nih.govsciforum.net The reaction time was reduced from 8-10 hours with conventional refluxing to just 2 hours with ultrasonic irradiation, while still achieving good yields. sciforum.net This highlights the potential of ultrasound to efficiently drive the synthesis of the target compound.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a 4-(Benzyloxy) Derivative This table is based on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide.

| Method | Reaction Time | Yield | Source(s) |

|---|---|---|---|

| Conventional Refluxing | 8–10 hours | Good | nih.govsciforum.net |

| Ultrasonic Irradiation | 2 hours | Good | nih.govsciforum.net |

Flow Chemistry Applications in this compound Production

Flow chemistry, which involves performing reactions in a continuously flowing stream within a reactor, offers advantages in safety, stability, and production efficiency. google.com A patent describes a method for the continuous oxidation of a precursor, m-chlorotoluene, to m-chlorobenzaldehyde using a tubular microchannel reactor. google.com In this process, a solution of m-chlorotoluene and catalysts (cobalt acetate (B1210297) and sodium molybdate) in acetic acid is mixed with a hydrogen peroxide solution and pumped through the heated reactor. google.com This method allows for precise control over reaction conditions like temperature and residence time, leading to high raw material utilization and stable, continuous operation. google.com While this example is for a related precursor, it demonstrates the applicability of flow chemistry for the large-scale, efficient production of substituted benzaldehydes like this compound.

Table 3: Flow Chemistry Conditions for the Synthesis of m-Chlorobenzaldehyde

| Parameter | Details | Source |

|---|---|---|

| Raw Material | m-Chlorotoluene | google.com |

| Catalyst | Cobalt acetate, Sodium molybdate, Sodium bromide | google.com |

| Oxidant | Hydrogen Peroxide | google.com |

| Solvent | Acetic Acid | google.com |

| Reactor Type | Tubular / Microchannel Reactor | google.com |

| Reaction Temperature | 105°C | google.com |

| Residence Time | 600 seconds | google.com |

| Conversion / Yield | 33.78% conversion, 38.15% yield | google.com |

Synthesis from 3-Chloro-4-hydroxybenzaldehyde and Benzyl Bromide

The most established route to this compound is the Williamson ether synthesis. youtube.comlibretexts.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the hydroxyl group of 3-Chloro-4-hydroxybenzaldehyde is deprotonated by a base, typically potassium carbonate, to form a phenoxide ion. chemicalbook.com This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide and displacing the bromide ion to form the final ether product. youtube.com The reaction is typically carried out by heating the reactants in a suitable solvent. Different combinations of solvents, temperatures, and reaction times have been reported, leading to high product yields. For instance, using potassium carbonate as the base has been reported to achieve a yield of 95%. chemicalbook.com

Table 4: Reaction Conditions for Williamson Ether Synthesis of Benzyloxybenzaldehyde Derivatives

| Starting Phenol | Benzyl Halide | Base | Solvent | Temperature | Time | Yield | Product | Source |

|---|---|---|---|---|---|---|---|---|

| 3-Chloro-4-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | N/A | N/A | N/A | 95% | This compound | chemicalbook.com |

| 4-Hydroxybenzaldehyde | 3-fluorobenzyl bromide | K₂CO₃ | Acetone | 60°C | 5 hours | 94.4% | 4-(3-fluoro-benzyloxy)-benzaldehyde | chemicalbook.com |

| 4-Hydroxybenzaldehyde | 4-nitrobenzyl bromide | K₂CO₃ | DMF | 100°C | 3 hours | 74% | 4-(4-nitrobenzyloxy)benzaldehyde | chemspider.com |

Regioselective Benzyloxylation Strategies for Halogenated Benzaldehydes

The synthesis of this compound typically starts from 3-chloro-4-hydroxybenzaldehyde. sigmaaldrich.comnih.govsigmaaldrich.com The key step is the regioselective protection of the hydroxyl group at the 4-position as a benzyl ether. This transformation is crucial to prevent unwanted side reactions at the hydroxyl group during subsequent modifications of the aldehyde functionality.

One common method for this selective benzylation involves the reaction of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a base. nih.gov A study on the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553) demonstrated that using sodium bicarbonate (NaHCO3) as the base and heating the reaction mixture in dimethylformamide (DMF) with sodium iodide (NaI) present resulted in a good yield and high purity of the 4-benzyloxy product. mdpi.comnih.gov Specifically, reacting 3,4-dihydroxybenzaldehyde with benzyl chloride under these conditions [benzyl chloride, DMF, NaHCO3, NaI, 40°C, 20h] yielded the 4-benzyloxy-3-hydroxybenzaldehyde in 71% yield. nih.gov While this example uses a dihydroxy starting material, the principle of enhanced reactivity of the 4-hydroxyl group due to electronic effects is applicable to the 3-chloro-4-hydroxybenzaldehyde system.

Table 1: Reagents and Conditions for Regioselective Benzyloxylation

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride, NaHCO3, NaI | DMF | 40°C, 20h | 4-Benzyloxy-3-hydroxybenzaldehyde | 71% | nih.gov |

| 4-Hydroxybenzaldehyde | Benzyl bromide, K2CO3 | Ethanol (B145695) | Reflux, 14h | 4-(Benzyloxy)benzaldehyde | 87.4% | nih.gov |

Derivatization and Functionalization of this compound

The aldehyde group in this compound is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. ijcrcps.comnih.gov Schiff bases are valuable intermediates in organic synthesis and are known for their wide range of biological activities. nih.govrsc.org

For instance, the synthesis of Schiff bases can be achieved by refluxing the aldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid. ijcrcps.comresearchgate.net A general procedure involves mixing the aldehyde and amine in ethanol and refluxing the mixture. ijcrcps.com The formation of the imine bond can be confirmed by the appearance of a characteristic signal for the imine proton (-CH=N-) in the 1H NMR spectrum. ijcrcps.com

Table 2: Examples of Schiff Base Formation from Aldehydes

| Aldehyde | Amine | Conditions | Product Type | Reference |

| 4-chlorobenzaldehyde | Aniline | Ethanol, reflux, HCl (cat.) | Schiff base | ijcrcps.com |

| 2-chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid catalyst | Schiff base | nih.gov |

| 4-Benzyloxybenzaldehyde | 4-methyl-3-thiosemicarbazide | Ethanol, reflux | Thiosemicarbazone | mdpi.com |

This compound readily undergoes Claisen-Schmidt condensation with ketones containing α-hydrogens to form chalcones, which are α,β-unsaturated ketones. univ-ovidius.ronih.govjetir.orgpharmascholars.com This base-catalyzed reaction is a powerful tool for carbon-carbon bond formation. rsc.org

In a typical procedure, the aldehyde and a ketone are reacted in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. univ-ovidius.ropharmascholars.com Solvent-free methods have also been developed, where the reactants are ground together with a solid base, offering a greener alternative. jetir.orgrsc.org The resulting chalcones are versatile intermediates for the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities. nih.gov

Table 3: Synthesis of Chalcones via Claisen-Schmidt Condensation

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

A classic example of a related reaction is the Cannizzaro reaction, where in the presence of a strong base, an aldehyde without α-hydrogens undergoes disproportionation to yield a primary alcohol and a carboxylic acid. rsc.org For example, p-chlorobenzaldehyde can be converted to p-chlorobenzoic acid and p-chlorobenzyl alcohol using a concentrated potassium hydroxide solution. rsc.org While this is a disproportionation, selective oxidation can be achieved using specific oxidizing agents.

The aldehyde functionality in this compound can be readily reduced to a primary alcohol, yielding (4-(benzyloxy)-3-chlorophenyl)methanol. This reduction is a common and important transformation.

A widely used method for this reduction is the Meerwein-Ponndorf-Verley (MPV) reaction, which involves the use of a metal alkoxide catalyst, typically aluminum isopropoxide, with isopropanol (B130326) serving as both the solvent and the hydride source. researchgate.net This method is known for its high selectivity in reducing aldehydes and ketones. Other reducing agents, such as sodium borohydride (B1222165) (NaBH4), are also effective for this transformation. The reduction of benzaldehyde and its derivatives to the corresponding alcohols is a well-established process. researchgate.net

Reactions at the Aldehyde Moiety

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) to the carbonyl group of this compound results in the formation of a cyanohydrin, specifically 2-(4-(benzyloxy)-3-chlorophenyl)-2-hydroxyacetonitrile. This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.orgpressbooks.pub

The process is typically base-catalyzed, where a catalytic amount of a base, such as the cyanide ion (CN⁻) itself or another added base, deprotonates HCN to generate the more nucleophilic cyanide anion. libretexts.orglibretexts.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide by a proton source, often undissociated HCN, yields the final cyanohydrin product and regenerates the cyanide catalyst. libretexts.orglibretexts.orgyoutube.com

The formation of cyanohydrins is a reversible reaction, but the equilibrium generally favors the product, especially with aldehydes. libretexts.orgpressbooks.pub These products are valuable synthetic intermediates as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a pathway to a variety of other functionalized molecules. libretexts.orgpressbooks.pub

Chiral catalysts, such as certain enzymes or dipeptides, can be employed to achieve enantioselective addition of HCN, producing optically active cyanohydrins which are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds. d-nb.info

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting aldehydes into alkenes. These reactions involve the reaction of the aldehyde with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphorus ylide, also known as a phosphorane, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. organic-chemistry.orgudel.edumasterorganicchemistry.com The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. udel.edumasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can vary depending on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester. wikipedia.orgyoutube.com A key advantage of the HWE reaction is that it generally provides excellent stereoselectivity, predominantly forming the (E)-alkene. nrochemistry.comorganic-chemistry.org The phosphonate carbanions are also more nucleophilic than the corresponding Wittig ylides and can react with a wider range of aldehydes and ketones under milder conditions. nrochemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily separated from the desired alkene product compared to the phosphine oxide generated in the Wittig reaction. organic-chemistry.org

Both reactions provide a reliable means to introduce a carbon-carbon double bond at the position of the aldehyde group in this compound, leading to the synthesis of various substituted stilbene (B7821643) and cinnamic acid derivatives.

Transformations Involving the Chlorine Substituent

The chlorine atom on the aromatic ring of this compound can be replaced or engaged in coupling reactions, providing avenues for further molecular diversification.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing the chlorine atom on the benzene (B151609) ring. masterorganicchemistry.comyoutube.com In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), proceeding through a Meisenheimer complex intermediate. reddit.com The presence of an electron-withdrawing group, such as the aldehyde group, ortho or para to the leaving group, activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. youtube.comyoutube.com

For this compound, the aldehyde group is para to the benzyloxy group and meta to the chlorine. While the aldehyde group does provide some activation, the reaction conditions for nucleophilic aromatic substitution on this substrate might require elevated temperatures and a strong nucleophile. walisongo.ac.id The outcome of the reaction is the replacement of the chlorine atom with the incoming nucleophile, leading to a new derivative. It's important to note that the rate-limiting step in many SNAr reactions is the initial attack of the nucleophile to form the intermediate complex. reddit.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify aryl halides.

The Suzuki coupling reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netnih.govrsc.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. Applying the Suzuki reaction to this compound would allow for the introduction of a new aryl or vinyl group at the position of the chlorine atom.

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is particularly useful for the synthesis of stilbenes and cinnamates. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netwikipedia.orgorganic-chemistry.orglucp.net This reaction provides a direct route to aryl alkynes. While copper-free Sonogashira protocols have been developed, the classic conditions have proven effective for a broad range of substrates. nih.gov

Modifications of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and can be readily removed when desired.

Hydrogenolysis for Hydroxybenzaldehyde Formation

The benzyloxy group can be cleaved through hydrogenolysis, a reaction that involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). This process results in the formation of 3-chloro-4-hydroxybenzaldehyde and toluene as a byproduct. sigmaaldrich.comthermofisher.com The reaction is typically carried out under mild conditions and is a clean and efficient method for deprotection. The resulting 3-chloro-4-hydroxybenzaldehyde is a valuable intermediate in its own right, used in the synthesis of various pharmaceuticals and other fine chemicals. google.com

Ether Cleavage Reactions

The benzyl ether in this compound serves as a common protecting group for the phenolic hydroxyl group. Its removal, or cleavage, is a critical step in many synthetic pathways to unmask the phenol for further reaction or to yield the final target molecule, 3-chloro-4-hydroxybenzaldehyde. The cleavage of benzyl ethers can be accomplished under various conditions, including strong acid treatment, hydrogenolysis, and using Lewis acids.

A particularly mild and chemoselective method for the debenzylation of aryl benzyl ethers involves the use of boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger. organic-chemistry.orgresearchgate.net This method is effective at low temperatures, such as -78 °C, and is compatible with a wide range of functional groups that might be sensitive to harsher conditions like catalytic hydrogenation. organic-chemistry.orgresearchgate.net The role of the cation scavenger, for instance, pentamethylbenzene, is to trap the benzyl cation generated during the cleavage, thereby preventing side reactions like Friedel-Crafts benzylation of electron-rich aromatic rings. organic-chemistry.orgresearchgate.net While specific literature detailing the cleavage of this compound using this method is not prevalent, the established protocol for aryl benzyl ethers provides a reliable synthetic route.

Another modern approach for benzyl ether cleavage utilizes visible-light-mediated photoredox catalysis. nih.gov This technique often employs an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and can be highly selective, leaving other sensitive functional groups such as azides, alkenes, and alkynes intact. nih.gov The reaction proceeds under mild conditions and can be significantly accelerated using continuous flow setups. nih.gov The general mechanism for the cleavage of simple benzyl ethers has been reported to be effective under UV irradiation with DDQ. organic-chemistry.org

| Reagent/Conditions | Description | Functional Group Tolerance |

| BCl₃, Pentamethylbenzene | A mild and chemoselective method for debenzylation at low temperatures. organic-chemistry.orgresearchgate.net | Tolerates silyl (B83357) ethers, esters, carbonyl groups, halides, nitro, allyl, and various nitrogen-protecting groups. organic-chemistry.org |

| Visible light, DDQ | A photoredox-catalyzed cleavage that offers high selectivity under mild conditions. nih.gov | Compatible with azides, alkenes, and alkynes. nih.gov |

| Catalytic Hydrogenolysis | A common method for benzyl ether cleavage, though it can affect other reducible functional groups. nih.gov | Not compatible with alkenes, alkynes, and some other reducible groups. nih.gov |

Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity. organicreactions.orgresearchgate.net this compound, with its aldehyde functionality, is an ideal candidate for such transformations.

Ugi and Passerini Type Reactions

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgwalisongo.ac.idnih.gov The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organicreactions.orgwikipedia.orgwalisongo.ac.id The Ugi four-component reaction (U-4CR) extends this by including a primary amine to produce an α-acylamino carboxamide. nih.gov

These reactions are highly valued in combinatorial chemistry and drug discovery for their ability to generate diverse libraries of compounds from readily available starting materials. researchgate.netnih.gov The products of these reactions, bearing peptide-like backbones, are of significant interest in medicinal chemistry. nih.gov While specific examples employing this compound are not extensively documented, its structural features make it a suitable aldehyde component for these reactions. The resulting products would incorporate the substituted phenyl ring, which could be further functionalized, for instance, by cleaving the benzyl ether.

A general representation of a Passerini reaction involving this compound is shown below:

Reaction Scheme for a Generic Passerini Reaction

This compound + R¹-COOH + R²-NC → 2-((R¹-carbonyl)oxy)-2-(4-(benzyloxy)-3-chlorophenyl)-N-(R²)acetamide

Synthesis of Complex Heterocyclic Systems

The products of Ugi and Passerini reactions can serve as precursors for the synthesis of complex heterocyclic systems through subsequent cyclization reactions. jsynthchem.comresearchgate.net The functional groups incorporated in the MCR products provide handles for intramolecular reactions to build various ring systems. For example, Ugi adducts have been used to synthesize a wide array of nitrogen-containing heterocycles, including four-, five-, six-, and seven-membered rings, as well as fused systems. researchgate.netzenodo.org

One notable application is the synthesis of highly substituted β-lactams through an intramolecular Tsuji–Trost allylation of Ugi products. nih.gov This strategy demonstrates how the complexity generated in the initial Ugi reaction can be harnessed to construct valuable heterocyclic cores. Although the specific use of this compound in such a sequence has not been detailed, it represents a viable pathway for the synthesis of novel β-lactam structures bearing the 4-(benzyloxy)-3-chlorophenyl substituent.

Stereoselective Synthesis and Enantioselective Transformations

The creation of chiral molecules with high stereocontrol is a central goal in modern organic synthesis. The aldehyde group of this compound provides a key site for the introduction of new stereocenters.

Diastereoselective Reactions

Diastereoselective reactions aim to control the formation of one diastereomer over another. In the context of reactions involving this compound, this can be achieved by using chiral auxiliaries or by exploiting substrate-controlled or reagent-controlled methods.

A powerful example is the diastereoselective synthesis of β-lactams mentioned earlier. nih.gov By carefully selecting the ligand for the palladium catalyst in the intramolecular Tsuji–Trost allylation, it is possible to selectively access either the trans or cis diastereomer of the β-lactam product with high diastereomeric excess. nih.gov This ligand-controlled stereodivergent approach highlights the potential for creating complex stereochemical architectures from achiral or racemic starting materials derived from aldehydes like this compound.

Asymmetric Catalysis in Derivatization

Asymmetric catalysis offers an efficient route to enantiomerically enriched products by using a small amount of a chiral catalyst. beilstein-journals.org Various organocatalytic and metal-catalyzed asymmetric reactions can be envisioned for the derivatization of this compound. For instance, asymmetric aldol reactions catalyzed by proline derivatives can generate chiral β-hydroxy aldehydes. nih.gov

Furthermore, chiral Lewis acids can be employed to catalyze enantioselective additions to the aldehyde. In the context of the Passerini reaction, a catalytic asymmetric variant has been developed using a chiral bisphosphoramide in combination with a Lewis acid like silicon tetrachloride, achieving good yields and high enantioselectivities for a range of aldehydes. wikipedia.org Such methodologies could potentially be applied to this compound to generate chiral α-acyloxy amides.

The field of asymmetric catalysis is continually evolving, with new catalysts and methods being developed that could be applied to the stereoselective transformation of this compound, opening avenues for the synthesis of novel, enantiomerically pure compounds with potential biological activity. beilstein-journals.orgcsic.es

Reaction Mechanism Studies and Kinetic Analysis

The elucidation of a reaction mechanism provides a detailed, step-by-step description of how a chemical transformation occurs. For a molecule like this compound, which contains multiple reactive sites—the aldehyde, the chlorinated aromatic ring, and the benzylic ether—a variety of transformations are possible. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic applications.

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry has emerged as an indispensable tool for mapping out potential reaction pathways and understanding the energetic landscapes of chemical reactions. nih.govunm.edu Methods like Density Functional Theory (DFT) can be used to model reactants, intermediates, transition states, and products, providing valuable insights into the feasibility of a proposed mechanism. researchgate.netnih.gov

For instance, in a hypothetical reaction involving nucleophilic addition to the aldehyde group of this compound, computational methods could be employed to:

Calculate the energies of the starting materials and the proposed tetrahedral intermediate.

Locate the transition state structure connecting the reactants and the intermediate.

Determine the activation energy of the reaction, which is directly related to the reaction rate.

A theoretical study on the acetalization of the related compound, 3-chlorobenzaldehyde, utilized ab initio methods to examine the reaction mechanism, identifying several intermediates and their relative energies. figshare.com A similar approach for this compound would provide a foundational understanding of its reactivity.

Table 1: Hypothetical Application of Computational Chemistry to a Reaction of this compound

| Species | Method | Basis Set | Calculated Parameter | Hypothetical Value |

| This compound | DFT | 6-31G(d,p) | Ground State Energy | E |

| Nucleophile | DFT | 6-31G(d,p) | Ground State Energy | E_nuc |

| Transition State | DFT | 6-31G(d,p) | Transition State Energy | E_ts |

| Intermediate | DFT | 6-31G(d,p) | Intermediate Energy | E_int |

| Activation Energy | - | - | E_ts - (E + E_nuc) | ΔG‡ |

This table is illustrative and does not represent published data.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and represents the fleeting molecular configuration between reactants and products. nih.gov Its structure and energy dictate the rate and feasibility of a chemical reaction. While transition states cannot be isolated, their properties can be inferred from experimental data, such as KIEs, and can be modeled using computational chemistry.

Transition state analysis for a reaction involving this compound would involve:

Computational Modeling: Using quantum chemical calculations to locate the transition state structure on the potential energy surface. This provides information about bond lengths and angles at the point of highest energy.

Experimental Probes: Correlating experimental observations, such as the effect of substituents on the reaction rate (Hammett analysis) and KIEs, with the predicted properties of the transition state.

For example, in a study of a cobalt-catalyzed elimination reaction, transition state analysis was used to understand the origin of regioselectivity. nih.gov A similar detailed analysis of reactions involving this compound would be invaluable for understanding and controlling its chemical transformations.

Applications in Medicinal Chemistry and Pharmaceutical Research

Precursor in Drug Synthesis

The aldehyde group of 4-(benzyloxy)-3-chlorobenzaldehyde is a reactive handle that allows for a multitude of chemical transformations, including condensations, oxidations, and reductions. This reactivity, combined with the physicochemical properties imparted by the benzyloxy and chloro substituents, makes it a valuable precursor in the development of novel therapeutic agents across several classes.

Intermediate for Immunomodulators

The benzyloxybenzaldehyde scaffold has been identified as a promising starting point for the development of immunomodulatory agents. Research has shown that certain benzyloxybenzaldehyde analogues exhibit significant inhibitory activity against neutrophil superoxide (B77818) formation. nih.gov This is a key process in the inflammatory response, suggesting a potential anti-inflammatory effect.

The mechanism for this activity is linked to the elevation of cyclic AMP (cAMP), a critical second messenger in immune cells. One study found that benzyloxybenzaldehyde could increase cAMP levels by directly activating the enzyme adenylyl cyclase, rather than by inhibiting phosphodiesterase. nih.gov This mode of action distinguishes it from many known adenylyl cyclase activators and positions the benzyloxybenzaldehyde skeleton as a novel lead structure for developing new immunomodulators. nih.gov

Building Block for Antimicrobial Agents

The structural framework of benzyloxybenzaldehyde is integral to the synthesis of new antimicrobial compounds. Chalcones, which can be synthesized from 3-benzyloxy-4-methoxybenzaldehyde, have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. orientjchem.org

Specifically, derivatives such as chalcones with 2-chloro, 4-methoxy, and 4-methyl substitutions have shown excellent antibacterial properties. orientjchem.org Furthermore, the core structure is valuable in creating agents against tuberculosis. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, derived from a related precursor, were synthesized and showed potent inhibitory activity against Mycobacterium tuberculosis. This highlights the importance of the benzyloxybenzyl moiety as a key building block for novel antimicrobial drugs.

Precursor for Anticancer Agents

Derivatives of benzyloxybenzaldehyde, particularly those with halogen substitutions, have emerged as promising precursors for anticancer therapies. A study on various benzyloxybenzaldehyde derivatives revealed significant cytotoxic activity against the human leukemia (HL-60) cell line. nih.gov

Isomers of the title compound, such as 2-(benzyloxy)-5-chlorobenzaldehyde, were found to be active at micromolar concentrations. nih.gov The research indicated that these compounds function by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G2/M phase, critical mechanisms for controlling cancer cell proliferation. nih.gov The loss of mitochondrial membrane potential was identified as a key step in the apoptotic pathway induced by these agents. nih.gov The benzyloxybenzaldehyde scaffold is also being explored for the development of selective inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers. mdpi.com

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives Against HL-60 Cells

| Compound Name | Activity Concentration |

|---|---|

| 2-(benzyloxy)benzaldehyde | 1-10 µM |

| 2-(benzyloxy)-4-methoxybenzaldehyde | 1-10 µM |

| 2-(benzyloxy)-5-methoxybenzaldehyde | 1-10 µM |

| 2-(benzyloxy)-5-chlorobenzaldehyde | 1-10 µM |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | 1-10 µM |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde | 1-10 µM |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde | 1-10 µM |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Scaffold for Antifungal Compounds

The benzyloxybenzaldehyde structure serves as a versatile scaffold for creating new antifungal agents. Natural benzaldehydes that target the cellular antioxidation systems of fungi have been shown to effectively inhibit fungal growth. nih.gov These compounds can act as chemosensitizing agents, enhancing the efficacy of conventional antifungal drugs. nih.gov

Acylhydrazone derivatives, which can be synthesized by condensing a hydrazide with a benzaldehyde (B42025), are a class of compounds with notable antifungal properties. nih.govfrontiersin.org The introduction of an acylhydrazone moiety to other heterocyclic structures, guided by the structural features of benzaldehyde, has led to the development of compounds with good activity against various phytopathogenic fungi. nih.govfrontiersin.org Structure-activity relationship studies reveal that the presence of an ortho-hydroxyl group on the aromatic ring tends to increase antifungal activity. nih.gov

Synthesis of Antimalarial and Antitrypanosomal Agents

The 4-(Benzyloxy)benzaldehyde moiety is a key component in the synthesis of compounds targeting parasitic diseases like malaria and trypanosomiasis. Researchers have synthesized a series of (E)-2-[4-(Benzyloxy)benzylidene]-benzocycloalkanone derivatives and evaluated their activity against the parasites responsible for these diseases. mdpi.com

These compounds were tested for their ability to inhibit β-hematin formation, a crucial process for the survival of the malaria parasite, Plasmodium falciparum. mdpi.com They were also assessed for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com The results indicate that the benzyloxy scaffold is a promising feature for the design of new antiparasitic drugs. mdpi.comnih.gov Other research has focused on synthesizing chloronitrobenzamides and benzyloxy-4-oxopyridin benzoate (B1203000) derivatives, which have also shown potential as antitrypanosomal and antimalarial agents, respectively. nih.govnih.gov

Table 2: Antiparasitic Benzocycloalkanone Derivatives from 4-(Benzyloxy)benzaldehyde

| Derivative Type | Target Organism | Reported Activity |

|---|---|---|

| (E)-2-[4-(Benzyloxy)benzylidene]-benzocycloalkanones | Plasmodium berghei (in vivo) | Antimalarial |

| (E)-2-[4-(Benzyloxy)benzylidene]-benzocycloalkanones | Trypanosoma cruzi epimastigotes (in vitro) | Trypanocidal |

Data sourced from Molecules. mdpi.com

Development of Adenyl Cyclase Activators

Benzyloxybenzaldehyde and its analogues have been identified as a novel class of adenylyl cyclase activators. nih.gov Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous cellular processes. frontiersin.org

In a study investigating their effects, benzyloxybenzaldehyde itself was found to have an activity level equivalent to the well-known activator, forskolin. nih.gov The mechanism involves direct activation of the adenylyl cyclase enzyme. nih.gov This discovery is significant as the chemical structure of benzyloxybenzaldehyde is very different from other known activators, presenting it as a new lead compound for the future development of drugs targeting the cAMP signaling pathway. nih.govmedchemexpress.com

Formation of Novel Benzylamine (B48309) Derivatives

The conversion of this compound into benzylamine derivatives is a key synthetic transformation. This is typically achieved through a process called reductive amination. In this reaction, the aldehyde first reacts with an amine to form an imine intermediate. Subsequent reduction of this imine, commonly with reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation, yields the corresponding benzylamine. This method allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse library of novel benzylamine compounds for biological screening.

Synthesis of β2-Agonists (e.g., Tulobuterol precursors)

While this compound is a versatile starting material, its role as a direct precursor for the β2-agonist Tulobuterol is not established in the scientific literature. Tulobuterol, with the chemical structure 1-(2-chlorophenyl)-2-(tert-butylamino)ethanol, is used as a bronchodilator. nih.gov The substitution pattern of Tulobuterol, particularly the chlorine atom at the 2-position of the phenyl ring, differs from the 3-chloro substitution of this compound. The synthesis of Tulobuterol typically originates from 2-chlorobenzaldehyde.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies provide insights into optimizing their therapeutic potential.

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the this compound scaffold can significantly impact the biological activity of its derivatives. nih.gov SAR studies have revealed that the nature and position of these substituents are key determinants of potency and selectivity. For instance, in the development of inhibitors for various enzymes, the electronic and steric properties of the substituents on the phenyl ring play a critical role in the molecule's ability to bind to the active site of the target protein. rsc.org The benzyloxy group can be replaced with other alkoxy groups of varying chain lengths to probe the hydrophobic pocket of a binding site. Similarly, the chlorine atom can be moved to other positions or replaced with other halogens or electron-withdrawing groups to modulate the electronic properties of the molecule and its interactions with the target. nih.gov

| Modification Site | Substituent Change | Observed Impact on Activity (General Findings) |

| Benzyloxy Group | Variation in alkyl chain length | Modulates hydrophobic interactions and binding affinity |

| Chlorine Atom | Change in position or halogen type | Alters electronic properties and target engagement |

| Aldehyde Group | Conversion to other functional groups | Creates new derivatives with different biological targets |

Molecular Docking and Computational Drug Design

Computational methods like molecular docking are powerful tools in modern drug discovery, enabling the prediction of how a ligand will bind to a protein.

Ligand-Protein Interaction Analysis

Molecular docking studies are used to predict the binding mode and affinity of this compound derivatives with their target proteins. mdpi.comnih.gov This computational technique places the ligand into the active site of the protein and calculates a "docking score," which estimates the binding energy. nih.gov The analysis of the docked pose reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov For derivatives of this compound, the benzyloxy group might interact with hydrophobic pockets, while the chlorine atom could be involved in halogen bonding or other specific interactions. The aldehyde group, or its derivatives, can act as a hydrogen bond acceptor or donor. These insights are invaluable for designing new derivatives with improved potency and selectivity. pandawainstitute.com

| Interaction Type | Potential Involving Moiety of this compound Derivative | Importance in Binding |

| Hydrogen Bonding | Oxygen of the benzyloxy group, aldehyde group | Directional interactions that contribute to specificity and affinity |

| Hydrophobic Interactions | Phenyl rings of the benzyloxy and benzaldehyde groups | Key for binding in nonpolar pockets of the protein |

| Halogen Bonding | Chlorine atom | Can form specific, stabilizing interactions with electron-rich atoms |

| π-π Stacking | Aromatic rings | Interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan |

Virtual Screening of Derivatives

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and time-efficient compared to traditional high-throughput screening.

In a notable study, researchers investigated a series of 4-benzyloxy-2-trichloromethylquinazoline derivatives as potential inhibitors of Plasmodium falciparum Dihydrofolate Reductase-thymidylate Synthase (PfDHFR-TS), a crucial enzyme for the survival of the malaria parasite. pandawainstitute.com Molecular docking, a key component of virtual screening, was employed to predict the binding affinities and interaction patterns of these compounds within the active site of the enzyme.

The virtual screening process for these derivatives involved several key steps:

Target Preparation: A three-dimensional structure of the target protein, in this case, the quadruple mutant PfDHFR-TS, was obtained and prepared for docking. This involves removing water molecules, adding hydrogen atoms, and defining the binding pocket.

Ligand Preparation: The 3D structures of the 4-benzyloxy-2-trichloromethylquinazoline derivatives were generated and optimized to their lowest energy conformation.

Molecular Docking: The prepared ligands were then docked into the binding site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on their predicted binding affinity.

The results of the molecular docking studies revealed that several of the designed molecules exhibited high binding energies, indicating a strong potential for inhibition of PfDHFR-TS. pandawainstitute.com For instance, three of the most promising molecules, designated as S10, S23, and S64, displayed significant binding affinities. pandawainstitute.com The interactions observed included hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as Leu46, Asp54, Ser111, and Thr185. pandawainstitute.com

| Compound ID | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| S10 | -9.589 | Leu46, Asp54, Ser111, Thr185 |

| S23 | -9.869 | Leu46, Asp54, Ser111, Thr185 |

| S64 | -9.565 | Leu46, Asp54, Ser111, Thr185 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. innovareacademics.in These models are instrumental in predicting the activity of newly designed compounds and in understanding the structural features that are crucial for their biological function.

In the study of 4-benzyloxy-2-trichloromethylquinazoline derivatives, a robust QSAR model was developed to predict their antiplasmodial activity. pandawainstitute.com The development of the QSAR model involved the following stages:

Data Set Preparation: A dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) was compiled. This dataset was then divided into a training set for building the model and a test set for validating it.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model was rigorously tested using both internal and external validation techniques. Y-randomization was also performed to ensure the model was not a result of chance correlation. pandawainstitute.com

The resulting QSAR model demonstrated good predictive ability, with a high correlation coefficient, indicating a strong relationship between the structural descriptors and the antiplasmodial activity. pandawainstitute.com The model highlighted the importance of certain descriptors related to the electronic and steric properties of the molecules, providing valuable guidance for the design of more potent inhibitors. The stability and reliability of the QSAR model were confirmed by a cRp² score of over 0.5 in the Y-randomization validation. pandawainstitute.com

| Compound ID | Actual Activity (pIC50) | Predicted Activity (pIC50) | Residual |

|---|---|---|---|

| S10 | 5.87 | 5.85 | 0.02 |

| S23 | 6.15 | 6.18 | -0.03 |

| S64 | 5.92 | 5.90 | 0.02 |

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(benzyloxy)-3-chlorobenzaldehyde, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been pivotal in assigning the proton and carbon signals and confirming the connectivity of the atoms.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The aldehydic proton typically appears as a singlet at approximately 9.97 ppm. The aromatic protons of the benzaldehyde (B42025) ring and the benzyl (B1604629) group resonate in the region of 7.16 to 7.98 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-) are observed as a singlet around 5.14 ppm.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is typically found at a chemical shift of around 190.5 ppm. The aromatic carbons, including those of the substituted benzaldehyde ring and the benzyl group, appear in the range of approximately 114 to 166 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|

| ¹H (Aldehyde) | ~9.97 | CDCl₃ |

| ¹H (Aromatic) | ~7.16 - 7.98 | CDCl₃ |

| ¹H (Methylene) | ~5.14 | CDCl₃ |

| ¹³C (Carbonyl) | ~190.5 | CDCl₃ |

| ¹³C (Aromatic/Ether) | ~114 - 166 | CDCl₃ |

2D NMR (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are instrumental in establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, COSY spectra would show correlations between the coupled protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for definitively assigning the ¹³C signals based on the assignments of their attached protons. columbia.edu For example, the methylene proton signal would show a cross-peak with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying the connections between different functional groups. For instance, the aldehydic proton would show a correlation to the carbons of the benzaldehyde ring, and the methylene protons would show correlations to the carbons of both the benzyl and benzaldehyde rings, confirming the ether linkage.

Solid-State NMR for Crystalline Effects

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR can offer insights into the effects of the crystalline environment. At room temperature, 4-chlorobenzaldehyde, a related compound, exists as a white to slightly yellow crystalline solid. guidechem.com Solid-state NMR could reveal information about polymorphism, molecular packing, and intermolecular interactions in the solid form of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org The IR spectrum of this compound would exhibit several key absorption bands. A strong, sharp peak characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group is expected around 1700 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while the C-H stretching of the aldehyde group appears between 2650 and 2880 cm⁻¹. docbrown.info The C-O stretching of the ether linkage would also be present, typically in the 1000-1300 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (Aldehyde) | ~1700 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aldehyde) | 2650 - 2880 |

| C-O (Ether) | 1000 - 1300 |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. bldpharm.com The molecular weight of this compound is 246.69 g/mol . nih.gov In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

The fragmentation pattern can provide valuable clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of the benzyl group (C₇H₇, m/z 91), the loss of the chlorine atom, or cleavage of the aldehyde group. Analysis of these fragments helps to confirm the presence and connectivity of the different structural motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Molecules with conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher one. The UV-Vis spectrum of a related compound, p-chlorobenzaldehyde, shows an absorption maximum (λ_max) around 308 nm in acetonitrile. researchgate.net The presence of the benzyloxy group is expected to influence the electronic transitions, potentially causing a shift in the absorption maximum. The study of these transitions can offer insights into the electronic structure and conjugation within the molecule.

Computational Chemistry (Density Functional Theory - DFT) Studies

DFT calculations offer a theoretical framework to predict and analyze various molecular properties of this compound, from its three-dimensional structure to its reactivity and optical characteristics. These computational studies are often performed using specific basis sets, such as the 6-311G(d,p) or B3LYP/6-31G+(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzaldehydes (Illustrative)

| Parameter | o-chlorobenzaldehyde | m-chlorobenzaldehyde | p-chlorobenzaldehyde |

| C-Cl Bond Length (Å) | 1.745 | 1.743 | 1.742 |

| C=O Bond Length (Å) | 1.213 | 1.213 | 1.212 |

| C-C-C Bond Angle (°) | 118.9 - 121.1 | 118.2 - 121.4 | 118.5 - 121.0 |

| O=C-H Bond Angle (°) | 123.9 | 124.0 | 124.1 |

Note: This table is for illustrative purposes based on data for related compounds to demonstrate the type of information obtained from DFT geometry optimization. Actual values for this compound would require a specific computational study.

Following geometry optimization, vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This calculation determines the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a direct comparison with experimental spectra. mdpi.com For this compound, the analysis would identify characteristic vibrational modes, such as the C=O stretching of the aldehyde group, the C-Cl stretching, the C-O-C stretching of the ether linkage, and the various vibrations of the benzene (B151609) rings. Studies on related molecules like 3,4-dimethylbenzaldehyde (B1206508) have shown good agreement between calculated and experimental vibrational frequencies. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich benzyloxy group and the benzene ring, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity. researchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | μ2/(2η) where μ ≈ -(EHOMO + ELUMO)/2 | The ability of a molecule to accept electrons. |

Note: This table outlines the theoretical framework. The actual values would depend on the calculated HOMO and LUMO energies for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for nucleophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions around the chlorine atom would likely exhibit positive potential, indicating sites for electrophilic interaction.

Molecules with large dipole moments and significant differences in electron density distribution can exhibit non-linear optical (NLO) properties. DFT calculations can be used to predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. mdpi.com The presence of electron-donating (benzyloxy) and electron-withdrawing (aldehyde, chloro) groups in this compound suggests the potential for intramolecular charge transfer, a characteristic often associated with NLO activity. analis.com.my The calculated hyperpolarizability value can be compared to that of known NLO materials, such as urea, to assess its potential for applications in optoelectronics and photonics. mdpi.com Studies on similar benzaldehyde derivatives have shown that chloro-substitutions can enhance NLO properties. mdpi.com

Role in Organic Synthesis and Materials Science Research

Building Block for Heterocyclic Compounds

The reactivity of the aldehyde functional group in 4-(Benzyloxy)-3-chlorobenzaldehyde is central to its role in forming various heterocyclic structures. It readily participates in condensation reactions, cyclizations, and multi-step synthetic sequences to yield complex molecules with desired electronic and steric properties.

The synthesis of pyrazole (B372694) derivatives often proceeds through intermediates known as chalcones. The general strategy involves the Claisen-Schmidt condensation of an aromatic aldehyde with an appropriate ketone to form an α,β-unsaturated ketone (chalcone). orientjchem.org In this context, this compound can be reacted with various substituted acetophenones in the presence of a base, such as potassium hydroxide (B78521), to yield the corresponding chalcone (B49325).

These chalcone intermediates, bearing the 4-benzyloxy-3-chlorophenyl moiety, are then cyclized. A common method involves reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.net The addition of hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration, leads to the formation of the pyrazole ring. chim.it The reaction can be catalyzed by acids like glacial acetic acid. researchgate.net This approach allows for the synthesis of a variety of 1,3,5-trisubstituted pyrazole derivatives, where one of the substituents is the 4-(benzyloxy)-3-chlorophenyl group, and the others can be varied depending on the choice of the initial ketone. nih.gov Another synthetic route involves the Vilsmeier-Haack reaction, where hydrazones derived from this compound can be cyclized and formylated to produce 4-formylpyrazole derivatives. chim.it

Table 1: Synthesis of Pyrazole Derivatives

| Step | Reaction | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | Base (e.g., KOH, NaOH) | Chalcone Intermediate |

Oxiranes, or epoxides, are three-membered rings containing an oxygen atom. A classic method for their synthesis from aldehydes is the Darzens condensation reaction. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound, such as this compound, with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.org

The mechanism starts with the deprotonation of the α-haloester by a strong base (e.g., sodium ethoxide) to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form the oxirane ring. wikipedia.orgorganic-chemistry.org Research on similar structures, such as the condensation of 4-bromobenzaldehyde (B125591) with chloromethylbenzyl ether, demonstrates the feasibility of this type of reaction under phase-transfer catalysis conditions, which can avoid the use of harsh bases and organic solvents. socar.az This methodology can be applied to synthesize oxiranes bearing the 4-(benzyloxy)-3-chlorophenyl substituent. socar.az

The Robinson annulation is a powerful ring-forming reaction in organic chemistry used to create six-membered rings, specifically substituted cyclohexenones. wikipedia.orgntu.edu.sg The reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. jk-sci.comchegg.com

To utilize this compound in a Robinson annulation, it must first be converted into an α,β-unsaturated ketone (a chalcone). This is achieved via a Claisen-Schmidt condensation with a suitable ketone, such as acetone (B3395972) or acetophenone. The resulting chalcone, which contains the 4-benzyloxy-3-chlorophenyl group, can then serve as the Michael acceptor in the Robinson annulation. jk-sci.com

In the next step, the chalcone is reacted with a ketone enolate (the Michael donor), for instance, the enolate of cyclohexanone (B45756). This Michael addition forms a 1,5-dicarbonyl intermediate. Under the reaction conditions, this intermediate undergoes a base-catalyzed intramolecular aldol condensation, followed by dehydration, to yield the final cyclohexenone derivative fused to the original cyclic ketone. masterorganicchemistry.com This multi-step process effectively incorporates the this compound framework into a complex polycyclic system.

Benzofuran (B130515) Derivatives: Benzofurans are heterocyclic compounds consisting of a fused benzene (B151609) and furan (B31954) ring. nih.gov While many syntheses start from ortho-hydroxy substituted phenols, routes from other precursors are also established. A plausible pathway starting from this compound involves its conversion into a suitable intermediate for cyclization. One such method is the Perkin rearrangement. Another approach involves converting the aldehyde to a phenoxy ketone. For example, the aldehyde could be reduced to the corresponding benzyl (B1604629) alcohol, converted to a benzyl halide, and then used to alkylate a phenol (B47542) to form a benzyl phenyl ether. Alternatively, the aldehyde can be used in reactions that build the furan ring. For instance, reaction with an α-halo ketone followed by intramolecular cyclization can yield benzofuran structures. Palladium-catalyzed intramolecular C-H functionalization of (Z)-2-bromovinyl phenyl ethers, which can be generated from phenols and bromoalkynes, is another modern approach to 2-substituted benzofurans. organic-chemistry.org

Furo[2,3-d]pyrimidine Scaffolds: Furo[2,3-d]pyrimidines are bicyclic heterocycles of significant interest in medicinal chemistry. researchgate.netnih.gov Synthesizing these scaffolds using this compound requires a multi-step approach. A general strategy involves first constructing a furan ring bearing the desired substituted phenyl group and then annulating the pyrimidine (B1678525) ring onto it.

For example, a furan ring can be constructed with appropriate functional groups to facilitate the subsequent pyrimidine ring closure. One route begins with synthesizing a 2-aminofuran-3-carbonitrile (B147697) derivative that incorporates the 4-(benzyloxy)-3-chlorophenyl moiety. These aminofurans are versatile precursors for furo[2,3-d]pyrimidines. nih.govrsc.org The pyrimidine ring can then be formed by reacting the aminofuran with reagents like formamide, orthoesters, or isothiocyanates, leading to the formation of the fused heterocyclic system. nih.gov

Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are precursors to pyrazoles. thepharmajournal.com The most common and straightforward synthesis of 2-pyrazolines involves a two-step process starting from an aromatic aldehyde. e-journals.indergipark.org.tr

First, this compound undergoes a base-catalyzed Claisen-Schmidt condensation with an appropriate aromatic or aliphatic ketone (e.g., a substituted acetophenone) to form an α,β-unsaturated carbonyl compound, commonly known as a chalcone. thepharmajournal.come-journals.in This reaction is typically carried out in an alkaline medium using sodium hydroxide or potassium hydroxide. rdd.edu.iq

In the second step, the purified chalcone is reacted with hydrazine hydrate or a substituted hydrazine (like phenylhydrazine) in a suitable solvent such as ethanol (B145695) or acetic acid. dergipark.org.trjrespharm.com The reaction proceeds via a Michael addition of the hydrazine to the double bond of the chalcone, followed by an intramolecular cyclization and dehydration, to yield the final 3,5-disubstituted pyrazoline derivative. dergipark.org.tr This method is highly versatile, allowing for the creation of a large library of pyrazoline derivatives by varying the ketone used in the initial step. e-journals.in

Table 2: Synthesis of Pyrazoline Derivatives from this compound

| Step | Reaction Type | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound | Acetophenone Derivative | Chalcone |

Triazoles, which are five-membered rings containing three nitrogen atoms, exist as two main isomers: 1,2,3-triazoles and 1,2,4-triazoles. nih.gov this compound can be used as a precursor for both isomers through functional group transformations.

1,2,3-Triazole Derivatives: The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govamazonaws.com To incorporate the this compound moiety, the aldehyde group must be converted into either a terminal alkyne or an azide (B81097).

As an Alkyne Component: The aldehyde can be converted into a terminal alkyne via the Corey-Fuchs reaction. This involves reaction with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin, followed by treatment with a strong base like n-butyllithium. The resulting alkyne can then be reacted with various organic azides in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole.

As an Azide Component: The aldehyde can be reduced to the corresponding alcohol (4-(benzyloxy)-3-chlorobenzyl alcohol), which is then converted to a halide (e.g., using SOCl₂ or PBr₃). Subsequent reaction with sodium azide (NaN₃) yields the benzyl azide. This azide can then participate in a CuAAC reaction with a variety of terminal alkynes. mdpi.com

1,2,4-Triazole (B32235) Derivatives: A common route to 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. raco.cat this compound can react with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate can then be cyclized under basic conditions (e.g., using sodium hydroxide) to form a 1,2,4-triazole-3-thiol derivative. nih.gov The resulting thiol can be further functionalized. Alternatively, reaction of the aldehyde with acid hydrazides forms hydrazones, which can serve as precursors for various 1,2,4-triazole systems. nih.gov

The trifunctional nature of this compound provides it with a significant role as a precursor and intermediate in the synthesis of more complex molecules and materials. The aldehyde functionality is a gateway for numerous chemical transformations, while the chloro and benzyloxy groups influence the molecule's reactivity and can impart specific properties to the final products.

Intermediate in Complex Molecule Synthesis

The strategic placement of reactive and modifying groups on the benzene ring makes this compound a valuable intermediate in the multi-step construction of complex organic molecules.

While direct and extensive reports on the use of this compound in the total synthesis of specific natural products are not prevalent in the literature, its structural motifs are present in various bioactive compounds. Aldehydes are privileged building blocks in organic synthesis due to their high reactivity with a range of reagents. researchgate.netrug.nl The synthesis of small, highly functionalized molecules is fundamental to many areas of chemistry, including drug design. researchgate.netrug.nlacs.org

The benzyloxy group serves as a common protecting group for phenols, which can be removed in later synthetic stages to reveal a hydroxyl group—a key feature in many natural products. The chloro-substituent modifies the electronic properties of the benzene ring and provides a potential site for further functionalization through cross-coupling reactions. Therefore, this compound is a plausible precursor for synthesizing analogs of natural products where a chlorinated and oxygenated phenyl ring is a key structural element. Its value lies in its potential to be elaborated into more complex structures required for creating novel therapeutic agents and other bioactive molecules. ijprt.orgnih.gov

Combinatorial chemistry is a powerful technique used to rapidly generate large and diverse collections of chemical compounds, known as libraries, which are then screened for biological activity. nih.govopenaccessjournals.com The success of this approach relies on the use of versatile building blocks that can be systematically and efficiently combined. nih.gov

This compound is an excellent candidate for inclusion as a building block in combinatorial libraries. Its aldehyde group can readily undergo a variety of chemical reactions, such as reductive amination, Wittig reactions, and aldol condensations, allowing for the attachment of diverse molecular fragments. The presence of the chloro and benzyloxy groups provides additional points of diversity. This allows for the creation of a vast number of structurally related but distinct molecules from a single starting scaffold. uomustansiriyah.edu.iq The generation of such libraries is crucial in the initial stages of drug discovery for identifying hit and lead compounds. nih.gov

Exploration in Polymer Science and Material Development

The reactivity of the aldehyde group also extends to the field of polymer science, where it can be used to synthesize polymers with tailored properties.

Substituted benzaldehydes have been explored as comonomers in polymerization reactions to introduce specific functionalities into the resulting polymer chains. Research has shown that electron-deficient benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, through anionic initiation. researchgate.net The reactivity of the benzaldehyde (B42025) comonomer is sensitive to its electronic properties. researchgate.net

The structure of this compound, with its electron-withdrawing chloro group, makes it a suitable candidate for such copolymerizations. Incorporating this molecule into a polymer backbone could introduce the benzyloxy and chloro functionalities as side chains. These side chains can influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength. Furthermore, these functional groups can serve as handles for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of other molecules to create advanced materials with specific applications. nih.gov For instance, benzaldehyde-functionalized polymers can be used to construct nanostructures like polymersomes for potential biomedical applications. nih.gov

Crystallographic Studies and Solid-State Effects